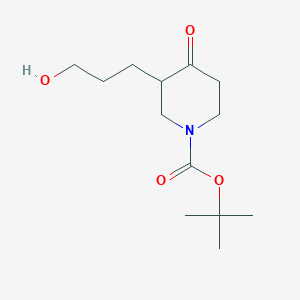

Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO3 . It is also known by other names such as 1-Piperidinecarboxylic acid, 3-(3-hydroxypropyl)-, 1,1-dimethylethyl ester .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, amine-terminated poly(L-lactide) (NH2-PLLA) with various chain lengths were successfully synthesized by sequential tert-butyl N-(3-hydroxypropyl) carbamate initiated bulk ring-opening polymerization (ROP) of L-lactide (L-LA) in the presence of Stannous(II) 2-ethylhexanoate (Sn(Oct)2) and deprotection of the N-tert-butoxycarbonyl (Boc) group at the end of the polymer chain .Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate can be analyzed based on its molecular formula C13H25NO3 . The compound contains 13 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate are not available in the search results, similar compounds have been used in various reactions. For example, tert-butyl 3-hydroxypropionate is a key starting material for the synthesis of wortmannilactone C .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate can be inferred from its molecular structure. It has a molecular weight of 243.342 Da .Scientific Research Applications

- Application : Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl (Boc) group into diverse organic compounds using flow microreactor systems . This approach is more efficient, versatile, and sustainable compared to traditional batch methods.

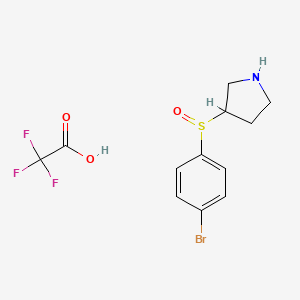

- Application : TBSA has emerged as the gold standard for enantioselective N-heterocycle synthesis via sulfinimines. Researchers have leveraged TBSA to create chiral building blocks for pharmaceuticals, agrochemicals, and natural products .

Synthetic Organic Chemistry: Tertiary Butyl Esters

Asymmetric Synthesis via Tert-Butanesulfinamide

Future Directions

properties

IUPAC Name |

tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-6-11(16)10(9-14)5-4-8-15/h10,15H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYHQQZPLLWUIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide](/img/structure/B2762894.png)

![2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762897.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide](/img/structure/B2762899.png)

![(Z)-methyl 2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2762901.png)

![3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2762905.png)

![5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2762906.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2762907.png)

![8-(2,5-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2762908.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2762910.png)